molecular formula C11H15Br B12950320 1-(2-Bromoethyl)-2-isopropylbenzene

1-(2-Bromoethyl)-2-isopropylbenzene

Cat. No.: B12950320
M. Wt: 227.14 g/mol
InChI Key: PXLVPCDWWDSCDL-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-isopropylbenzene is an organic compound that belongs to the class of aryl bromides It consists of a benzene ring substituted with a bromoethyl group and an isopropyl group

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-2-isopropylbenzene can be achieved through several methods. One common approach involves the bromination of 2-isopropylbenzene using bromine or hydrogen bromide in the presence of a catalyst. The reaction typically takes place under controlled conditions to ensure the selective formation of the desired product .

Industrial production methods often involve the use of photochemical reactions, where the compound is synthesized using light sources such as LEDs or mercury lamps. These methods provide high yields and are efficient for large-scale production .

Chemical Reactions Analysis

1-(2-Bromoethyl)-2-isopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products. For example, oxidation with strong oxidizing agents can yield corresponding alcohols or ketones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromoethyl)-2-isopropylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2-isopropylbenzene involves its interaction with molecular targets through various pathways. For instance, in pharmaceutical applications, it acts as an intermediate in the synthesis of bioactive compounds. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the creation of complex molecular structures .

Comparison with Similar Compounds

1-(2-Bromoethyl)-2-isopropylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(2-bromoethyl)-2-propan-2-ylbenzene

InChI

InChI=1S/C11H15Br/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9H,7-8H2,1-2H3

InChI Key

PXLVPCDWWDSCDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1CCBr

Origin of Product

United States

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